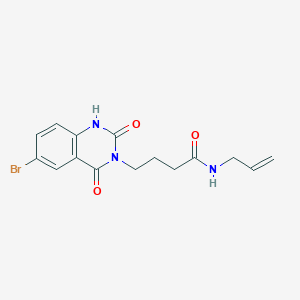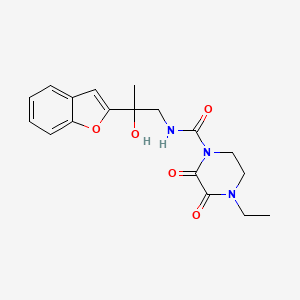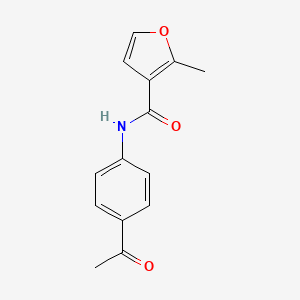
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide, also known as NAMFC, is a synthetic compound derived from furan, an aromatic organic compound. NAMFC has been studied extensively in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. NAMFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, NAMFC has been used in the synthesis of other compounds, such as N-acyl-2-methylfuran-3-carboxamides and N-acyl-2-methylfuran-3-carboxylic acids.
Scientific Research Applications
Structural Analysis and Theoretical Studies
Crystal Structure and Hirshfeld Surface Analysis : N-(4-acetylphenyl)quinoline-3-carboxamide, a related compound, has been structurally analyzed, including single crystal X-ray diffraction and DFT studies. This provides insights into molecular geometry and intermolecular interactions important for designing similar compounds (Polo-Cuadrado et al., 2021).
Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds like N-((4-acetyl phenyl) carbamothioyl) pivalamide have been studied, highlighting the methods for creating and analyzing similar complex molecules (Saeed et al., 2022).
Biological Evaluation and Molecular Modeling
- Enzyme Inhibition Activity : The enzyme inhibition activity of compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide has been evaluated, showing significant inhibitory properties against enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in biochemical research or drug development (Saeed et al., 2022).
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research on the synthesis of similar compounds, such as 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides, provides insights into chemical reactions and methodologies that can be applied to N-(4-acetylphenyl)-2-methylfuran-3-carboxamide (Maadadi et al., 2015).
Chemical Transformations and Analysis : The transformation of carboxamides and their interaction with other chemicals are critical for understanding the chemical behavior and potential applications of this compound (Polo et al., 2017).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-3-5-12(6-4-11)15-14(17)13-7-8-18-10(13)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMYUAIWZBYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


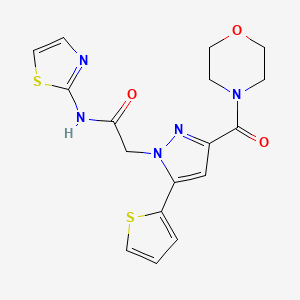

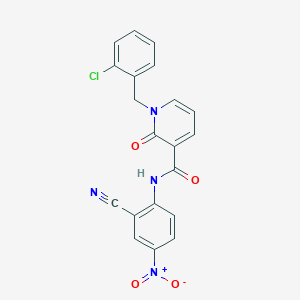
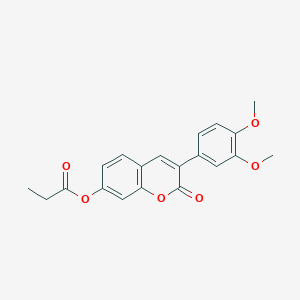
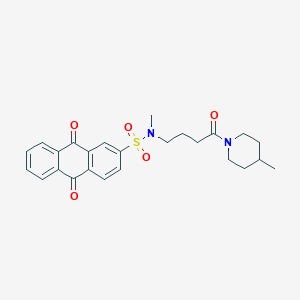
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2402671.png)


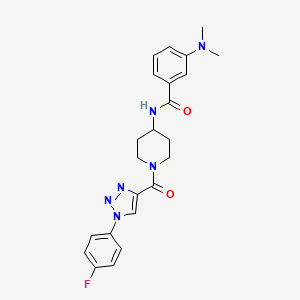
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
